Cas no 958243-72-6 (1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl)

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl is a chemically synthesized compound featuring a piperazine core substituted with a 4-(trifluoromethoxy)phenethyl group, in its dihydrochloride salt form. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry research. The hydrochloride salt improves solubility and handling properties. This compound is primarily used as an intermediate in pharmaceutical development, particularly for studying serotonin and dopamine receptor interactions due to its structural similarity to bioactive amines. Its well-defined purity and stability under standard conditions ensure reproducibility in experimental applications. The presence of the trifluoromethoxy group also offers potential for further derivatization in drug discovery.
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl structure
958243-72-6 structure
商品名:1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl
CAS番号:958243-72-6
MF:C13H17F3N2O
メガワット:274.282093763351
MDL:MFCD30749419
CID:5303331

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 化学的及び物理的性質

名前と識別子

    • 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl
    • 1-[2-[4-(trifluoromethoxy)phenyl]ethyl]piperazine
    • 1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride
    • MDL: MFCD30749419
    • インチ: 1S/C13H17F3N2O/c14-13(15,16)19-12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2
    • InChIKey: ANJPWHKZIISYQV-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC2=CC=C(OC(F)(F)F)C=C2)CCNCC1

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
M23376-5G
1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride
958243-72-6 97%
5G
$1,250 2023-09-15
Advanced ChemBlocks
M23376-1G
1-(4-(Trifluoromethoxy)phenethyl)piperazine Dihydrochloride
958243-72-6 97%
1G
$415 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528996-500mg
1-(4-(Trifluoromethoxy)phenethyl)piperazine dihydrochloride
958243-72-6 98%
500mg
¥3038.00 2024-04-23

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl 関連文献

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HClに関する追加情報

Introduction to 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl (CAS No. 958243-72-6)

The compound 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl, identified by its CAS number 958243-72-6, is a synthetic molecule that has garnered significant attention in the field of pharmaceutical research and chemical biology. This piperazine derivative features a trifluoromethoxy substituent on a phenethylamine backbone, which confers unique pharmacological properties making it a subject of extensive study.

1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl belongs to the class of psychoactive alkaloids and has been explored for its potential applications in central nervous system (CNS) modulation. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This modification allows for better blood-brain barrier penetration, a key consideration for CNS-targeting agents.

Recent advancements in neuropharmacology have highlighted the importance of precise molecular targeting to modulate neurotransmitter systems. 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl has been investigated for its interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These interactions are of interest due to their implications in treating conditions such as depression, anxiety, and cognitive disorders.

In preclinical studies, 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl has demonstrated promising effects in animal models of depression and anxiety. The compound's ability to selectively bind to serotonin receptors without significant off-target effects makes it an attractive candidate for further development. Additionally, its structural similarity to known psychoactive compounds suggests potential therapeutic applications in neuropsychiatric disorders.

The synthesis of 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The trifluoromethoxy group is typically introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are well-established methodologies in synthetic chemistry. The final salt form (2HCl) enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications.

One of the key challenges in developing CNS drugs is navigating the complex interplay between pharmacokinetics and pharmacodynamics. 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl has been studied for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group influences these processes by affecting liver enzyme activity and renal clearance, which are critical parameters in drug development.

Emerging research also suggests potential applications of 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl in pain management and neuroprotection. Studies indicate that this compound may modulate pain signaling pathways by interacting with peripheral serotonin receptors. Furthermore, its ability to cross the blood-brain barrier suggests potential utility in treating neurodegenerative diseases where central nervous system modulation is required.

The safety profile of 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl is another area of active investigation. Preclinical toxicology studies have assessed its acute and chronic toxicity, as well as potential side effects. These studies are essential for determining safe dosing ranges and identifying any long-term risks associated with its use. The compound's structural features contribute to its safety profile by minimizing interactions with non-target biological systems.

Future directions in research on 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl include exploring its mechanisms of action in greater detail and developing novel derivatives with enhanced therapeutic efficacy and reduced side effects. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by enabling rapid virtual screening and experimental validation.

In conclusion, 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl (CAS No. 958243-72-6) is a promising pharmacological agent with significant potential in treating CNS disorders, pain management, and possibly neurodegenerative diseases. Its unique structural features, coupled with favorable pharmacokinetic properties, make it an attractive candidate for further clinical development. Continued research into this compound will likely yield valuable insights into neurotransmitter systems and pave the way for novel therapeutic interventions.

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